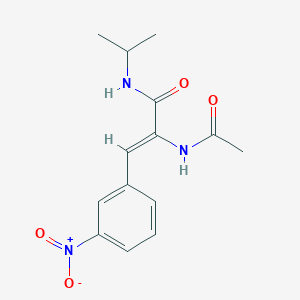

2-(acetylamino)-N-isopropyl-3-(3-nitrophenyl)acrylamide

Übersicht

Beschreibung

2-(acetylamino)-N-isopropyl-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in research as a tool to investigate the biochemical and physiological effects of certain molecules. In

Wissenschaftliche Forschungsanwendungen

Thermoresponsive Polymers

A novel acrylamide monomer bearing isopropylamide and N,N-diethylamino ethyl groups, synthesized through Aza-Michael addition and amidation, has been developed to create homopolymers with controlled molecular weights. These polymers exhibit a lower critical solution temperature (LCST) that can be tuned by adjusting the molecular weight, salt concentration, and pH value of the solution. Interestingly, the introduction of CO2 gas as a pH stimulus can reversibly adjust the solubility of the homopolymer, showcasing its potential for applications where environmental responsiveness is required (Jiang et al., 2014).

Drug Delivery Systems

Poly(N-isopropyl acrylamide) (PNIPAM) is a thermoresponsive polymer that has garnered attention for its application in drug delivery systems. Controlled, room-temperature RAFT polymerization of N-isopropylacrylamide has been achieved, demonstrating the potential for creating well-defined polymer structures suitable for encapsulating and releasing drugs in a controlled manner. This highlights PNIPAM's role in advancing drug delivery technologies, where the control over polymerization conditions is crucial for tailoring the system's properties (Convertine et al., 2004).

Glycopolymer Synthesis

The synthesis of a polyacrylamide derivative featuring a β-linked N-acetyllactosamine moiety via a chemo-enzymatic process represents an innovative approach to creating polymers with specific biological functions. This process involves the enzymatic synthesis of p-nitrophenyl N-acetyl-β-lactosaminide, followed by reduction and reaction with acryloyl chloride or acrylic acid, culminating in the polymerization of the resulting product. This method showcases the versatility of acrylamide derivatives in synthesizing high molecular weight polymers with potential applications in biomedicine and bioengineering (Kobayashi et al., 1994).

Heavy Metal Ion Uptake

Research on N-isopropyl acrylamide (NIPA) polymer gels, including copolymers containing 2-acrylamido-2-methylpropane sulfonic acid (AMPS), 2-acetamidoacrylic acid (AAA), and acrylic acid (AA), has demonstrated their capability for uptaking zinc, nickel, and chromium ions from solutions. This study highlights the potential of acrylamide derivatives in environmental applications, such as the removal of heavy metals from water, showcasing the material's ability to contribute to purification processes (Lehto et al., 1998).

Aqueous Solution Behavior

The aqueous solution behavior of poly(N-isopropyl acrylamide), particularly in the presence of water-soluble macromolecular species, has been studied to understand the effects of molecular weight and temperature on its properties. This research is crucial for developing smart materials that can respond to environmental changes, with applications ranging from drug delivery to materials science (Housni & Narain, 2007).

Eigenschaften

IUPAC Name |

(Z)-2-acetamido-3-(3-nitrophenyl)-N-propan-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-9(2)15-14(19)13(16-10(3)18)8-11-5-4-6-12(7-11)17(20)21/h4-9H,1-3H3,(H,15,19)(H,16,18)/b13-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIYSHVGWUEISB-JYRVWZFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4624782.png)

![3-cyclopropyl-6-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624784.png)

![2-(4-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B4624790.png)

![3-(3,4-dimethoxyphenyl)-6-ethyl-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4624805.png)

![N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B4624816.png)

![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4624831.png)

![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4624853.png)

![N-(4-bromo-2-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4624885.png)